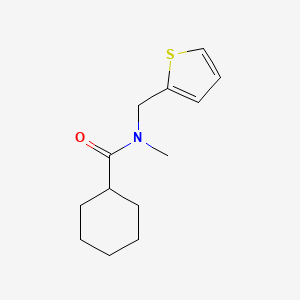
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide, commonly known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTM is a member of the class of N-arylalkylamides, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of CTM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CTM has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and addiction. CTM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. CTM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CTM has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
CTM has several advantages for lab experiments, including its high potency and selectivity for its target receptors. The compound is also relatively stable and can be easily synthesized using various methods. However, there are also limitations to using CTM in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on CTM. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of CTM and its potential side effects.
Méthodes De Synthèse
CTM can be synthesized using various methods, including the reaction of cyclohexane carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine to form the corresponding amide. Another method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(methylthio) benzylamine to form the corresponding amide. The synthesis of CTM has also been achieved through the reaction of cyclohexanecarboxylic acid with methylamine and 2-(methylthio) benzylamine in the presence of a coupling agent.
Applications De Recherche Scientifique
CTM has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. CTM has also been studied for its potential use in the treatment of depression, anxiety, and addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that CTM may be a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

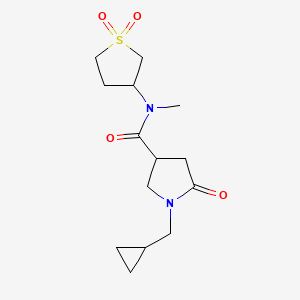
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
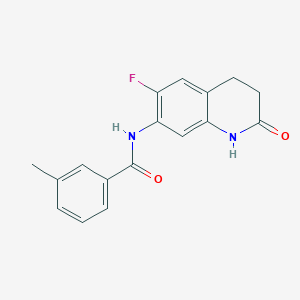
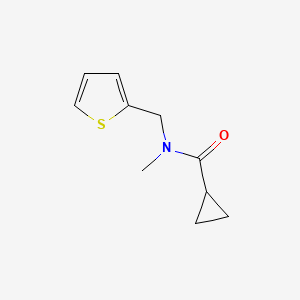
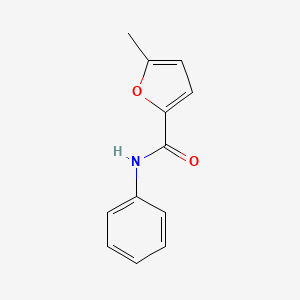
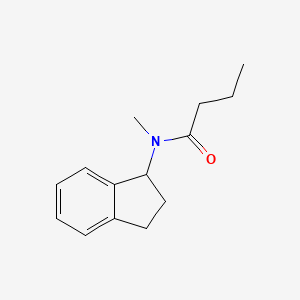

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)

